
Icmt-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-10 is a compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif. This modification is crucial for the proper localization and function of proteins such as RAS, which play significant roles in cell signaling and cancer progression .
Métodos De Preparación
The synthesis of Icmt-IN-10 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Icmt-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Icmt-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the post-translational modification of proteins and the role of ICMT in these processes.
Biology: Researchers use this compound to investigate the biological functions of ICMT and its substrates, particularly in the context of cell signaling and cancer.
Medicine: The compound has shown potential as a therapeutic agent in cancer treatment, particularly in targeting RAS-driven cancers.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting ICMT and related pathways
Mecanismo De Acción
Icmt-IN-10 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CaaX motif, such as RAS. By preventing the proper localization and function of these proteins, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the RAS-RAF-MEK-ERK signaling pathway .
Comparación Con Compuestos Similares
Icmt-IN-10 is unique compared to other ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:
Cysmethynil: Another ICMT inhibitor known for its effects on RAS localization and function.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and optimization processes to enhance their efficacy and solubility.
This compound stands out due to its improved solubility and potency, making it a more viable candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C22H26F3NO2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3 |
Clave InChI |
PTOCAJDOXSOQLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


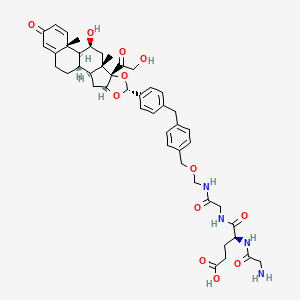
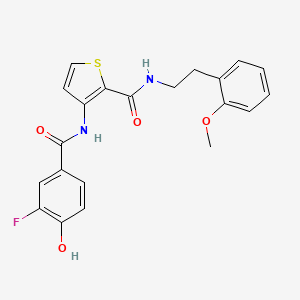
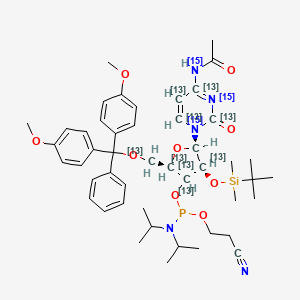
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)

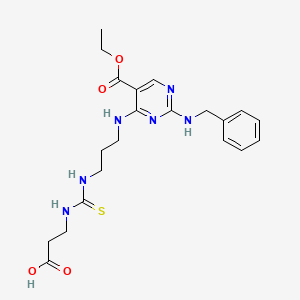
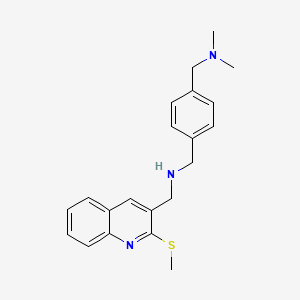
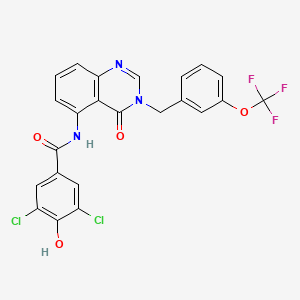
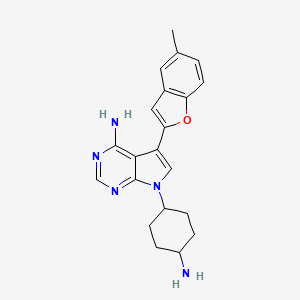
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




